N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide
Description
N-(4-{[1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorobenzyl group at the N1 position and an acetamide-linked phenyl ring at the C4 position. This compound belongs to a class of kinase inhibitors and receptor antagonists, with structural motifs designed to optimize target binding and pharmacokinetic properties. The 2-chlorobenzyl group enhances steric and electronic interactions with hydrophobic kinase pockets, while the acetamide linker contributes to metabolic stability compared to bulkier alternatives like ureas .
Properties
Molecular Formula |
C20H17ClN6O |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[4-[[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)25-15-6-8-16(9-7-15)26-19-17-10-24-27(20(17)23-12-22-19)11-14-4-2-3-5-18(14)21/h2-10,12H,11H2,1H3,(H,25,28)(H,22,23,26) |
InChI Key |
AKNRPPFMZPCCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine core reacts with a chlorobenzyl halide in the presence of a base.
Attachment of the acetamide moiety: The final step involves the acylation of the amino group on the phenyl ring with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a tool for studying cellular signaling pathways, particularly those involving protein kinase B (PKB or Akt).
Medicine: As a potential therapeutic agent for the treatment of cancer and other diseases where PKB is implicated. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: As a precursor for the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. By inhibiting PKB, the compound can disrupt various cellular processes such as cell proliferation, survival, and metabolism, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Position Matters :
- The 2-chlorobenzyl group in the target compound likely enhances kinase binding compared to 4-chlorobenzyl () due to its ortho-substitution, which imposes a distinct spatial arrangement in hydrophobic pockets .
- Halogen Effects : Fluorine () improves bioavailability, while bromine () increases target specificity but may reduce solubility.
Linker Optimization :
- Acetamide vs. Urea : Acetamide-linked compounds (e.g., target, ) exhibit better metabolic stability than urea derivatives (), which are potent but prone to rapid clearance .
Core Modifications :
- Pyrazolo[3,4-d]pyrimidine cores (target, ) are preferred for kinase inhibition, whereas pyrazolo[3,4-b]pyridine () derivatives show activity against VEGFR-2 but with reduced selectivity .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
